Biochemical Potency Advantage: SB-743921 Exhibits 5-Fold Greater Inhibition of KSP ATPase Activity Compared to Ispinesib
In a direct head-to-head comparison of KSP ATPase inhibitory activity, SB-743921 demonstrated a 5-fold greater potency than ispinesib (SB-715992), the first KSP inhibitor to enter clinical trials [1]. This improvement was achieved through rational medicinal chemistry optimization of the second-generation scaffold.
| Evidence Dimension | KSP ATPase inhibitory activity (fold-difference) |
|---|---|
| Target Compound Data | 5-fold more potent |
| Comparator Or Baseline | Ispinesib (SB-715992) - baseline reference |
| Quantified Difference | 5-fold improvement in potency |
| Conditions | In vitro KSP ATPase biochemical assay |
Why This Matters
This 5-fold biochemical potency advantage may translate to lower effective concentrations in cellular assays, reducing potential off-target effects at higher doses.
- [1] Jackson JR, et al. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer. Clin Cancer Res. 2006;12(19 Suppl):B11. View Source
